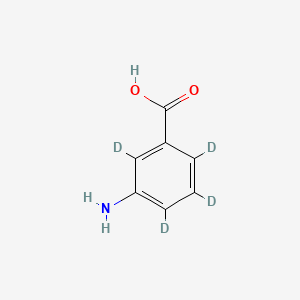

3-Aminobenzoic-d4 Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Aminobenzoic-d4 Acid in Analytical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobenzoic-d4 acid is the deuterium-labeled form of 3-aminobenzoic acid. Stable isotope-labeled compounds, such as this compound, are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their primary application is as internal standards, where their chemical and physical properties closely mimic the unlabeled analyte of interest. This guide provides a comprehensive overview of the chemical properties of this compound, its application as an internal standard, and detailed experimental protocols for its use.

Chemical and Physical Properties

Deuterium labeling has a minimal effect on the physicochemical properties of a molecule, other than its molecular weight. Therefore, the properties of this compound are expected to be nearly identical to its non-deuterated analog, 3-aminobenzoic acid.

Quantitative Data Summary

The following table summarizes the known and expected chemical properties of this compound. Data for the non-deuterated analog is provided for comparison and is expected to be representative.

| Property | Value (this compound) | Value (3-Aminobenzoic Acid) | Citation |

| Molecular Formula | C₇H₃D₄NO₂ | C₇H₇NO₂ | [1] |

| Molecular Weight | 141.16 g/mol | 137.14 g/mol | [1] |

| CAS Number | 1020719-09-8 (representative) | 99-05-8 | [1] |

| Appearance | White to off-white solid | White solid, though commercial samples can be colored | [2] |

| Melting Point | Not specified; expected to be ~178-180 °C | 178-180 °C | [2] |

| Density | Not specified; expected to be ~1.51 g/cm³ | 1.51 g/cm³ | [2] |

| pKa (carboxyl) | Not specified; expected to be ~3.07 | 3.07 | [2] |

| pKa (amino) | Not specified; expected to be ~4.79 | 4.79 | [2] |

| Solubility | Not specified | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. | [2] |

Application as an Internal Standard in LC-MS/MS

The primary utility of this compound is as an internal standard in quantitative mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2] By being nearly identical to the analyte, a stable isotope-labeled standard like this compound can accurately correct for variations during sample preparation and analysis, leading to higher accuracy and precision.[3]

Rationale for Use

The use of a deuterated internal standard is considered the "gold standard" in quantitative bioanalysis. It effectively compensates for:

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[4]

-

Extraction Inefficiencies: Losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Injection Volume Variability: Minor differences in the volume of sample injected into the LC-MS/MS system.

Experimental Protocols

The following is a representative protocol for the quantification of 3-aminobenzoic acid in human plasma using this compound as an internal standard.

Materials and Reagents

-

3-aminobenzoic acid (analyte)

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-aminobenzoic acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS Conditions

-

LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

3-Aminobenzoic acid: Q1: 138.1 m/z -> Q3: 121.1 m/z (loss of NH₃)

-

This compound: Q1: 142.1 m/z -> Q3: 125.1 m/z (loss of NH₃)

-

Data Analysis and Quantification

The concentration of 3-aminobenzoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.

Visualizations

Bioanalytical Workflow

The following diagram illustrates the general workflow for a bioanalytical assay using a deuterated internal standard.

Caption: A typical bioanalytical workflow using an internal standard.

Logical Flow for Internal Standard Selection

This diagram illustrates the decision-making process and advantages of using a deuterated internal standard over a structural analog.

Caption: Logical flow comparing deuterated vs. analog internal standards.

References

3-Aminobenzoic-d4 Acid physicochemical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Aminobenzoic-d4 Acid

Introduction

This compound (3-ABA-d4) is the deuterated form of 3-Aminobenzoic acid, an aromatic amino acid. As a stable isotope-labeled compound, its primary application in research and development is as an internal standard for the precise quantification of its non-labeled counterpart in complex matrices using mass spectrometry-based techniques.[1] The substitution of four hydrogen atoms with deuterium on the benzene ring results in a mass shift that allows it to be distinguished from the endogenous analyte, while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of its core physicochemical characteristics, relevant experimental methodologies, and its application in analytical workflows.

Physicochemical Data

The physicochemical properties of this compound are nearly identical to those of its non-deuterated analog, 3-Aminobenzoic acid. The primary difference is its molecular weight, due to the presence of four deuterium atoms. The following table summarizes the key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃D₄NO₂ | [2][3][4] |

| Molecular Weight | 141.16 g/mol | [2][3][4][5] |

| CAS Number | 78399-79-8 | [3][4][5] |

| Appearance | White to off-white or yellowish crystalline solid | [6][7] |

| Melting Point | 172 - 182 °C (for unlabeled analog) | [7][][9] |

| Boiling Point | Decomposes before boiling; estimated at ~352.5 °C | [7][] |

| pKa (for unlabeled analog) | Carboxyl group: ~3.07; Amino group: ~4.79 | [6] |

| Water Solubility | Slightly soluble; ~5.9 g/L at 15 °C (for unlabeled analog) | [10] |

| Solubility in Organic Solvents | Soluble in acetone, hot alcohol, ether, and hot chloroform | [6] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical chemistry techniques. While specific instrument parameters may vary, the fundamental methodologies are well-established.

1. Melting Point Determination The melting point is typically determined using either the capillary method or Differential Scanning Calorimetry (DSC).

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample transitions from a solid to a liquid is recorded as the melting point.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of the sample and a reference. The melting point is identified as the peak of the endothermic transition on the resulting thermogram, providing a highly accurate value.

2. pKa Determination The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound like 3-Aminobenzoic acid with both an acidic (carboxylic acid) and a basic (amino) group, multiple pKa values exist.

-

Potentiometric Titration: This is the most common method. A solution of the acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

UV-Vis Spectrophotometry: This method can be used if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

3. Solubility Determination

-

Shake-Flask Method: This is a standard equilibrium-based method. An excess amount of the solid compound is added to a specific solvent (e.g., water) in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Applications and Workflows

Use as an Internal Standard

The most critical application of this compound is as an internal standard in quantitative bioanalytical studies. Its chemical behavior is virtually identical to the endogenous 3-Aminobenzoic acid, meaning it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. However, its increased mass allows it to be separately detected by a mass spectrometer. This workflow is essential for correcting for sample loss during preparation and for variations in instrument response.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Biological Context and Research

The non-deuterated analog, 3-Aminobenzoic acid, has been investigated for its biological activity. Research suggests it may play a role as an anti-inflammatory agent by enhancing intestinal barrier integrity through the regulation of tight junction pathways.[11] Deuterated analogs like 3-ABA-d4 are crucial tools for accurately measuring the pharmacokinetics and metabolism of the parent compound in such studies.

Caption: Conceptual relationship between 3-ABA and its deuterated analog in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | TRC-A591492-100MG | LGC Standards [lgcstandards.com]

- 4. This compound | TRC-A591492-100MG | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Aminobenzoic acid - SYNTHETIKA [synthetikaeu.com]

- 9. carlroth.com [carlroth.com]

- 10. 99-05-8 CAS MSDS (3-Aminobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

3-Aminobenzoic-d4 Acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Aminobenzoic-d4 acid, a deuterated analog of 3-aminobenzoic acid. This stable isotope-labeled compound is a crucial tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard, ensuring accuracy and precision in the quantification of 3-aminobenzoic acid or related analytes in complex biological matrices.

Core Compound Data

The fundamental properties of this compound are summarized below. The deuteration provides a distinct mass difference from the unlabeled counterpart, which is essential for its function as an internal standard in mass spectrometry.

| Property | Value | Source(s) |

| CAS Number | 78399-79-8 | [1][2][3][4] |

| Unlabeled CAS Number | 99-05-8 | [5] |

| Molecular Formula | C₇H₃D₄NO₂ | [5] |

| Molecular Weight | 141.16 g/mol | [5] |

| Alternate Names | 3-Aminobenzenecarboxylic-d4 Acid, 3-Carboxyaniline-d4, Aniline-3-carboxylic-d4 Acid | [5] |

Application as an Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.[6] This is because their physicochemical properties are nearly identical to the analyte of interest, causing them to behave similarly during sample preparation, chromatography, and ionization.[6] This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantification.[6]

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS assay using a deuterated internal standard like this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Aminobenzoic-d4 acid, a deuterated analog of 3-aminobenzoic acid. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in metabolic studies.[1] The strategic incorporation of deuterium can also modulate the pharmacokinetic and metabolic profiles of drug candidates. This document outlines a plausible and detailed synthetic route, purification protocols, and expected analytical data.

Synthesis of this compound

The most direct and efficient synthetic pathway to this compound involves the catalytic reduction of a deuterated precursor, 3-Nitrobenzoic acid-d4. This precursor, while not as commonly available as its non-deuterated counterpart, can be sourced from specialized chemical suppliers or synthesized through established deuteration methodologies.

Synthetic Route Overview

The synthesis is a two-step process, starting from benzoic acid. The first step involves the deuteration of the aromatic ring followed by nitration, or nitration followed by deuteration, to yield 3-Nitrobenzoic acid-d4. The second and final step is the reduction of the nitro group to an amino group. Given the commercial availability of 3-Nitrobenzoic acid-d4, this guide will focus on the reduction step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Reduction of 3-Nitrobenzoic acid-d4

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[2][3][4][5]

Materials:

-

3-Nitrobenzoic acid-d4 (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol (or Methanol)

-

Deionized Water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celatom® or equivalent filter aid

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-Nitrobenzoic acid-d4 in a mixture of ethanol and water.

-

Inerting: Purge the vessel with nitrogen gas to remove any oxygen.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, purge the vessel with nitrogen gas. Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, by-products, and residual catalyst. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol/Water or other suitable solvent system

-

Activated Carbon (optional)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water mixtures are often effective for aminobenzoic acids.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-amino-2,4,5,6-tetradeuteriobenzoic acid | [6] |

| Molecular Formula | C₇H₃D₄NO₂ | [7][8] |

| Molecular Weight | 141.16 g/mol | [7][8] |

| Unlabeled CAS Number | 99-05-8 | [7] |

| Appearance | Off-white to yellowish solid | [9] |

| Melting Point | 178-180 °C (for unlabeled) | [9] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | The aromatic proton signals will be significantly reduced in intensity or absent due to deuteration. A broad singlet corresponding to the amino (-NH₂) protons and a singlet for the carboxylic acid (-COOH) proton will be present. |

| ¹³C NMR | The carbon signals directly attached to deuterium will show splitting (C-D coupling) and may have a slightly different chemical shift compared to the non-deuterated compound. |

| Mass Spec (MS) | The molecular ion peak (M+) is expected at m/z = 141, corresponding to the mass of the deuterated compound. |

Concluding Remarks

The synthesis and purification of this compound are achievable through well-established chemical transformations. The key to a successful synthesis lies in the careful execution of the catalytic reduction and subsequent purification steps. The information provided in this guide should serve as a solid foundation for researchers and scientists in their efforts to prepare and utilize this valuable isotopically labeled compound in a variety of scientific applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]

- 6. This compound | TRC-A591492-100MG | LGC Standards [lgcstandards.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scbt.com [scbt.com]

- 9. molnova.com [molnova.com]

A Technical Guide to the Isotopic Purity and Enrichment of 3-Aminobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and enrichment of 3-Aminobenzoic-d4 Acid. This deuterated analog of 3-aminobenzoic acid is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The precise determination of its isotopic composition is critical for the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic enrichment of commercially available this compound is typically high, ensuring its suitability for tracer studies and as an internal standard. The following table summarizes representative data for this compound.

| Parameter | Specification | Data Source |

| Product Name | 3-Aminobenzoic-2,4,5,6-d4 Acid | C/D/N Isotopes |

| Isotopic Enrichment | 99 atom % D | C/D/N Isotopes[2] |

| Molecular Formula | C₇H₃D₄NO₂ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 141.16 | C/D/N Isotopes, Santa Cruz Biotechnology[2][3] |

| CAS Number | 78399-79-8 | C/D/N Isotopes[2] |

Core Concepts in Isotopic Analysis

A clear understanding of the terminology used to describe isotopically labeled compounds is essential for accurate data interpretation. The following diagram illustrates the relationship between key purity and enrichment concepts.

Experimental Protocols

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Protocol 1: Isotopic Enrichment Determination by Mass Spectrometry

This protocol outlines a general method for determining the isotopic enrichment of a labeled compound by mass spectrometry, adapted from established procedures.[5][6]

-

Instrumentation and Linearity Check:

-

Utilize a high-resolution mass spectrometer, such as an LC-ESI-HR-MS, for accurate mass measurements.[4]

-

Evaluate the linearity of the mass spectrometer by injecting the unlabeled (natural abundance) 3-Aminobenzoic acid at various concentration levels.

-

-

Analysis of the Unlabeled Standard:

-

Inject the unlabeled 3-Aminobenzoic acid into the mass spectrometer.

-

Acquire the mass spectrum and determine the purity of the mass cluster around the molecular ion peak. This step helps to correct for any instrument-specific measurement errors.[5]

-

-

Analysis of this compound:

-

Inject the this compound sample.

-

Record the full scan mass spectrum, focusing on the molecular ion cluster.

-

-

Data Analysis and Calculation:

-

Extract and integrate the ion signals for each isotopologue (M, M+1, M+2, M+3, M+4).

-

Calculate the theoretical isotope distribution for various enrichment levels.

-

Compare the measured isotope distribution with the calculated distributions using linear regression to determine the isotopic enrichment of the sample.[5] This method allows for the correction of measurement errors, such as the contribution at M-1 due to hydrogen loss.[5]

-

Protocol 2: Structural Integrity and Isotopic Purity by NMR Spectroscopy

NMR analysis is crucial for confirming the structural integrity of the molecule and the position of the deuterium labels.[4] A combined ¹H NMR and ²H NMR approach can provide accurate isotopic abundance.[7]

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The spectrum of a highly deuterated this compound should show a significant reduction or absence of signals corresponding to the aromatic protons.

-

The remaining proton signals (from the amino and carboxylic acid groups) can be integrated and compared to an internal standard to assess chemical purity.

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

This spectrum will show signals corresponding to the deuterium atoms on the aromatic ring.

-

The integration of these signals, when compared with the residual proton signals from the ¹H NMR, allows for a precise calculation of the isotopic abundance.[7]

-

-

Data Interpretation:

-

The combination of ¹H and ²H NMR data provides a comprehensive picture of the isotopic purity and confirms that deuteration has occurred at the expected positions on the aromatic ring.[4]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. scbt.com [scbt.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and General Stability Considerations

An In-depth Technical Guide to the Solution Stability of 3-Aminobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of this compound in common organic solvents. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated analogue, 3-aminobenzoic acid (m-ABA), to establish a robust framework for stability assessment. The principles, analytical methods, and potential degradation pathways are directly applicable, as the carbon-deuterium bonds on the aromatic ring are generally more stable than carbon-hydrogen bonds and are not expected to significantly alter the compound's stability profile in solution under standard conditions.

For any solution-based work, understanding the solubility of the compound is a critical first step, as it dictates the attainable concentration and can influence the physical stability of the solution.

Solubility in Organic Solvents

Quantitative solubility data for 3-aminobenzoic acid (m-ABA) in various organic solvents has been determined using the gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The data, presented as mole fraction solubility (x), shows a positive correlation with temperature.

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Acetone |

| 283.15 | 0.0463 | 0.0341 | 0.0022 | 0.0573 |

| 288.15 | 0.0531 | 0.0392 | 0.0026 | 0.0664 |

| 293.15 | 0.0608 | 0.0449 | 0.0031 | 0.0768 |

| 298.15 | 0.0696 | 0.0514 | 0.0037 | 0.0885 |

| 303.15 | 0.0795 | 0.0587 | 0.0044 | 0.1018 |

| 308.15 | 0.0907 | 0.0670 | 0.0052 | 0.1168 |

| 313.15 | 0.1034 | 0.0763 | 0.0061 | 0.1338 |

| 318.15 | 0.1177 | 0.0869 | 0.0072 | 0.1530 |

| 323.15 | 0.1339 | 0.0988 | 0.0085 | 0.1746 |

| Data synthesized from Xiao, Y. et al., Journal of Chemical & Engineering Data, 2021.[5] |

As the table indicates, 3-aminobenzoic acid exhibits the highest solubility in acetone, followed by methanol and ethanol, with significantly lower solubility in acetonitrile.[5] This information is crucial for preparing stock solutions for stability studies.

Proposed Protocol for Stability Assessment

The following protocol outlines a comprehensive approach to evaluate the stability of this compound in organic solvents using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for stability-indicating assays.[6][7]

Objective

To determine the short-term and long-term stability of this compound in selected organic solvents (e.g., Methanol, Acetonitrile, Acetone, and DMSO) under various storage conditions.

Materials

-

This compound reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Acetone

-

DMSO, ACS grade or higher

-

HPLC-grade water

-

Formic acid, LC-MS grade

Experimental Workflow

The overall workflow for the stability study is depicted below.

Sample Preparation and Storage

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in each test solvent (Methanol, Acetonitrile, Acetone, DMSO).

-

Aliquoting: Aliquot the solutions into amber glass HPLC vials to protect from light. Prepare enough vials for each time point and condition.

-

Storage Conditions: Store the vials under a matrix of conditions:

-

Temperature: Refrigerated (2-8°C) and Room Temperature (20-25°C).

-

Light Exposure: Light-protected (wrapped in foil) and exposed to ambient lab light.

-

Analytical Methodology

A stability-indicating HPLC method is essential to separate the parent compound from potential degradants.[8] The following method is adapted from established procedures for aminobenzoic acid isomers.[6][9]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B and equilibrate for 3 min. |

| Flow Rate | 1.0 mL/min[6] |

| Column Temp. | 30 °C[6] |

| Detection | UV at 254 nm[6] |

| Injection Vol. | 10 µL |

Data Analysis

-

At each time point (e.g., T=0, 1, 3, 7, 14, and 30 days), analyze the appropriate samples by HPLC.

-

Calculate the percent recovery of this compound by comparing the peak area at each time point to the peak area at T=0.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Potential Degradation Factors

Based on the chemical nature of aromatic amines and benzoic acids, several factors can contribute to degradation in solution. These factors should be considered when interpreting stability data.

The stability of aromatic amines can be compromised by exposure to room temperature over extended periods, highlighting the need for controlled, cool storage conditions to mitigate degradation.[10][11]

Conclusion

While direct stability data for this compound in organic solvents is not extensively published, a robust stability-indicating study can be designed based on the known properties of its non-deuterated analogue and general principles of aromatic amine chemistry. Key considerations are solubility, protection from light and air, and controlled temperature. The provided experimental protocol offers a comprehensive framework for researchers to generate reliable stability data, ensuring the integrity of stock solutions and experimental results.

References

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. helixchrom.com [helixchrom.com]

- 10. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-Aminobenzoic-d4 Acid in Methanol and Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Aminobenzoic-d4 Acid

This compound is a deuterated form of 3-Aminobenzoic Acid, an aromatic amino acid.[1] Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification, due to their similar chemical properties to the non-deuterated counterparts but distinct mass.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for accurate sample preparation, formulation, and the design of various experimental procedures.

Solubility Data

Quantitative solubility data for this compound in methanol and acetonitrile is not explicitly available. However, the solubility of the non-deuterated form, 3-Aminobenzoic Acid, in methanol has been reported. It is a reasonable scientific assumption that the solubility of the deuterated form will be nearly identical to that of the non-deuterated form, as the isotopic labeling is unlikely to significantly alter its interaction with the solvent molecules.

The following table summarizes the available solubility data for 3-Aminobenzoic Acid in methanol. For comparative purposes, data for the related isomer, p-Aminobenzoic Acid, in both methanol and acetonitrile is also included, as it provides insight into the general solubility behavior of aminobenzoic acids in these solvents.

Table 1: Solubility of Aminobenzoic Acids in Methanol and Acetonitrile

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 3-Aminobenzoic Acid | Methanol | 10.5 | 5.06[2] |

| p-Aminobenzoic Acid | Methanol | Not Specified | High |

| p-Aminobenzoic Acid | Acetonitrile | Not Specified | Low |

Note: The solubility of p-Aminobenzoic acid was described qualitatively as highest in methanol and lower in acetonitrile in the referenced literature.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Methanol (analytical grade)

-

Acetonitrile (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent (methanol or acetonitrile).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated state is reached. The presence of undissolved solid at the bottom of the vial indicates that the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the respective solvent in a volumetric flask.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

3-Aminobenzoic-d4 Acid certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobenzoic-d4 Acid, a deuterated analog of 3-Aminobenzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing key data, experimental protocols, and a workflow for quality control. This compound is commonly used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]

Core Data Summary

The following table summarizes the typical quantitative data for this compound, based on standard specifications for high-purity, isotopically labeled compounds.

| Parameter | Specification |

| Chemical Formula | C₇H₃D₄NO₂ |

| Molecular Weight | 141.16 g/mol [2] |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | White to off-white solid |

| Melting Point | 178-180 °C (for unlabeled) |

| Solubility | Soluble in DMSO and Methanol |

Experimental Protocols

Detailed methodologies for the key analytical experiments used to verify the quality and purity of this compound are outlined below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A mixed-mode column, such as a Coresep 100, is effective for separating isomers of aminobenzoic acid.[3]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) is typically used. The retention time can be controlled by adjusting the acetonitrile concentration and the buffer pH.[3]

-

Detection: UV detection at a wavelength of 230 nm.[4]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area of the this compound is compared to that of a certified reference standard to determine the purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation. The mass-to-charge ratio (m/z) for the deuterated compound will be higher than that of the unlabeled compound.

-

Data Interpretation: The relative intensities of the isotopic peaks are used to calculate the atom percent of deuterium.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6.

-

¹H NMR: The proton NMR spectrum is used to confirm the absence of protons at the labeled positions. For this compound, the signals corresponding to the aromatic protons at positions 2, 4, 5, and 6 of the benzene ring should be significantly reduced or absent.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the overall structure.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm the locations of the labels.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the synthesis and release of this compound.

Caption: Quality Control Workflow for this compound.

References

Deuterium-Labeled 3-Aminobenzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Deuterium-Labeled 3-Aminobenzoic Acid

Introduction

Deuterium-labeled compounds are increasingly vital tools in pharmaceutical research and development. The substitution of hydrogen with its stable, heavy isotope, deuterium, can significantly alter the metabolic fate and pharmacokinetic profile of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage. This guide provides a comprehensive technical overview of deuterium-labeled 3-aminobenzoic acid (d-3-ABA), a compound with potential applications in various research areas, including drug metabolism and pharmacokinetic (DMPK) studies.

3-Aminobenzoic acid (3-ABA) is a versatile building block in organic synthesis and has been investigated for its own biological activities. Understanding its metabolic pathways and pharmacokinetic properties is crucial for the development of new chemical entities. Deuterium labeling of 3-ABA can provide a valuable tool for these investigations, serving as an internal standard for quantitative analysis and allowing for a direct comparison of metabolic stability and pharmacokinetic parameters against its non-labeled counterpart.

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The primary metabolic pathway for many aromatic amines, including 3-aminobenzoic acid, is N-acetylation, a reaction catalyzed by N-acetyltransferase (NAT) enzymes. The rate of this and other metabolic transformations can be slowed by the introduction of deuterium at or near the site of metabolism. This reduction in metabolic rate can lead to:

-

Increased plasma exposure (AUC): A slower metabolism can result in the drug remaining in the systemic circulation for a longer period.

-

Higher maximum plasma concentration (Cmax): A reduced first-pass metabolism can lead to a higher concentration of the drug reaching the systemic circulation.

-

Longer half-life (t1/2): A slower elimination rate extends the duration of action of the drug.

These modifications can potentially lead to improved therapeutic efficacy, reduced dosing frequency, and a better safety profile by minimizing the formation of reactive metabolites.

Quantitative Data Summary

While specific head-to-head pharmacokinetic data for deuterium-labeled versus non-deuterated 3-aminobenzoic acid is not extensively available in the public domain, the following table presents hypothetical comparative data based on the known principles of the deuterium kinetic isotope effect on aromatic amine metabolism. These values are intended to illustrate the potential impact of deuteration and should be confirmed by experimental studies.

| Pharmacokinetic Parameter | 3-Aminobenzoic Acid (Unlabeled) | Deuterium-Labeled 3-Aminobenzoic Acid (d-3-ABA) | Fold Change |

| Area Under the Curve (AUC) | 1.0 (Normalized) | 1.5 - 2.0 | 1.5x - 2.0x Increase |

| Maximum Concentration (Cmax) | 1.0 (Normalized) | 1.2 - 1.5 | 1.2x - 1.5x Increase |

| Half-life (t1/2) | 1.0 (Normalized) | 1.3 - 1.8 | 1.3x - 1.8x Increase |

| Metabolic Clearance (CLm) | 1.0 (Normalized) | 0.5 - 0.7 | 30% - 50% Decrease |

Experimental Protocols

Synthesis of Deuterium-Labeled 3-Aminobenzoic Acid (3-Aminobenzoic acid-d4)

A common method for the synthesis of 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid. A similar approach can be used for the deuterated analog, starting with deuterated 3-nitrobenzoic acid.

Materials:

-

3-Nitrobenzoic acid-d4

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Deuterated water (D2O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

-

pH meter

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid-d4 in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of celite.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in D2O and acidify with HCl to a pH of approximately 2.

-

Collect the precipitated product by filtration and wash with cold D2O.

-

To purify, dissolve the crude product in a saturated NaHCO3 solution, treat with activated charcoal, and filter.

-

Acidify the filtrate with HCl to precipitate the pure 3-aminobenzoic acid-d4.

-

Filter, wash with cold D2O, and dry under vacuum.

-

Confirm the structure and isotopic purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

LC-MS/MS Method for the Quantification of 3-Aminobenzoic Acid and its N-acetyl Metabolite in Plasma

This protocol provides a framework for the simultaneous quantification of 3-aminobenzoic acid and its primary metabolite, N-acetyl-3-aminobenzoic acid, in plasma samples. Deuterium-labeled 3-aminobenzoic acid (3-aminobenzoic acid-d4) is used as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (3-aminobenzoic acid-d4 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

3-Aminobenzoic acid: Precursor ion > Product ion (to be determined based on instrument tuning)

-

N-acetyl-3-aminobenzoic acid: Precursor ion > Product ion (to be determined based on instrument tuning)

-

3-Aminobenzoic acid-d4 (IS): Precursor ion > Product ion (to be determined based on instrument tuning)

-

3. Method Validation:

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

Metabolic Pathway of 3-Aminobenzoic Acid

Caption: Primary metabolic pathway of 3-aminobenzoic acid via N-acetylation.

Experimental Workflow for Pharmacokinetic Analysis

Methodological & Application

Application Notes and Protocols for the Use of 3-Aminobenzoic-d4 Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, the use of a reliable internal standard is paramount for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification due to their near-identical chemical and physical properties to the analyte of interest, while being distinguishable by their mass-to-charge ratio (m/z).

This document provides detailed application notes and protocols for the utilization of 3-Aminobenzoic-d4 Acid as an internal standard for the quantification of 3-Aminobenzoic acid and other structurally related aromatic amines. These guidelines are intended for researchers, scientists, and drug development professionals employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known concentration of the deuterated standard is added to each sample, calibrator, and quality control sample. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of variations in recovery or instrument response.

Workflow for quantitative analysis using a deuterated internal standard.

Application: Quantification of Aromatic Amines in Human Urine

This protocol provides a representative method for the determination of aromatic amines in human urine using this compound as an internal standard. Aromatic amines are present in various consumer products and are metabolites of certain industrial chemicals and drugs.

Experimental Protocol

1. Materials and Reagents

-

3-Aminobenzoic Acid (Analyte)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Urine (Blank)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Aminobenzoic Acid and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 3-Aminobenzoic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of urine sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL of this compound) to all tubes except for the blank matrix.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Detailed sample preparation workflow.

4. LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

5. Mass Spectrometric Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Aminobenzoic Acid | 138.1 | 120.1 | 25 | 15 |

| 138.1 | 92.1 | 25 | 20 | |

| This compound | 142.1 | 124.1 | 25 | 15 |

| 142.1 | 96.1 | 25 | 20 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables present representative data for a validated method for a structurally similar compound, 4-acetamidobenzoic acid, using a deuterated internal standard.[1] This data illustrates the expected performance of a well-developed assay using this compound.

Table 1: Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| 3-Aminobenzoic Acid | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| 3-Aminobenzoic Acid | 85 - 110 |

| This compound | 85 - 110 |

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of 3-Aminobenzoic acid and other related aromatic amines by LC-MS/MS. Its use in an isotope dilution method ensures high accuracy and precision by correcting for variability in sample preparation and instrument response. The provided protocol offers a solid foundation for developing and validating a robust analytical method for various research and drug development applications. It is crucial to perform a full method validation according to the relevant regulatory guidelines to ensure the reliability of the obtained results.

References

Application Note: High-Throughput Quantification of 3-Aminobenzoic Acid in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Aminobenzoic Acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Aminobenzoic-d4 Acid, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development settings. The method has been developed and is presented with typical validation parameters that meet regulatory expectations for bioanalytical assays.

Introduction

3-Aminobenzoic acid is a key structural motif in various pharmaceuticals and a metabolite of certain drugs. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose. This document provides a comprehensive protocol for the determination of 3-Aminobenzoic Acid in human plasma, utilizing a deuterated internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

3-Aminobenzoic Acid (Analytical Standard Grade)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Type I, Ultrapure)

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Standard HPLC or UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A reverse-phase chromatographic separation is employed to resolve 3-Aminobenzoic Acid and its deuterated internal standard from endogenous plasma components.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions are monitored. The transitions for this compound are predicted based on the fragmentation of the unlabeled compound, with the deuterium labels located on the aromatic ring.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Aminobenzoic Acid | 138.1 | 120.1 | 0.1 | 25 | 15 |

| 138.1 | 92.1 | 0.1 | 25 | 20 | |

| This compound (IS) | 142.1 | 124.1 | 0.1 | 25 | 15 |

| 142.1 | 96.1 | 0.1 | 25 | 20 |

Protocols

Standard and Quality Control (QC) Stock Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 3-Aminobenzoic Acid and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the 3-Aminobenzoic Acid primary stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standards for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Sample Preparation Protocol

A protein precipitation method is used to extract the analyte and internal standard from the plasma matrix.

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma (or blank plasma for calibration standards) into the appropriately labeled tubes.

-

For calibration standards and QCs, spike the appropriate amount of working standard solution into the blank plasma.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes.

-

Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Protocol for Quantitative Analysis of 3-Aminobenzoic Acid using 3-Aminobenzoic-d4 Acid as an Internal Standard

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid is a compound of interest in various fields, including pharmaceutical development and metabolic research. Accurate quantification of 3-aminobenzoic acid in biological matrices is crucial for pharmacokinetic studies, monitoring of metabolic pathways, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as 3-Aminobenzoic-d4 acid, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision of the analytical method.[3]

This document provides a detailed protocol for the quantitative analysis of 3-aminobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. The methodology is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[4][5]

Physicochemical Properties

A summary of the relevant physicochemical properties of 3-aminobenzoic acid and its deuterated internal standard is provided in Table 1.

| Property | 3-Aminobenzoic Acid | This compound |

| Molecular Formula | C₇H₇NO₂ | C₇H₃D₄NO₂ |

| Molecular Weight | 137.14 g/mol | 141.16 g/mol |

| CAS Number | 99-05-8 | 78399-79-8 |

| Appearance | White solid | Not available |

| Solubility | Slightly soluble in water | Not available |

Experimental Protocol

This protocol is adapted from a validated method for a structurally similar compound and represents a robust approach for the quantification of 3-aminobenzoic acid.[6]

Materials and Reagents

-

3-Aminobenzoic acid (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Control biological matrix (e.g., human plasma)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 3-aminobenzoic acid in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 3-aminobenzoic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-Aminobenzoic acid) | To be determined by infusion |

| MRM Transition (this compound) | To be determined by infusion |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500 °C |

Method Validation Parameters (Example Data)

The following tables summarize the expected performance characteristics of a validated bioanalytical method for 3-aminobenzoic acid based on a similar validated assay.[6]

Calibration Curve

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 3-Aminobenzoic acid | 10 - 1000 | Linear, 1/x² weighting | ≥ 0.99 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 300 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Signaling Pathways and Experimental Workflows

Logical Relationship of Internal Standard Correction

Caption: Internal standard correction workflow.

Experimental Workflow for Sample Analysis

Caption: Sample analysis experimental workflow.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-aminobenzoic acid in biological matrices. The protocol outlined in this document, based on established bioanalytical principles, offers a framework for developing and validating a highly sensitive and accurate LC-MS/MS assay suitable for a range of research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput and Efficient Sample Preparation of 3-Aminobenzoic-d4 Acid in Plasma for Bioanalytical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction This application note provides detailed protocols for the extraction of 3-Aminobenzoic-d4 acid, a deuterated internal standard, from plasma samples. The accurate quantification of therapeutic agents and their metabolites in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Effective sample preparation is paramount to remove interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Three widely adopted sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements and laboratory workflows.

I. Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is particularly amenable to high-throughput screening. The principle involves the addition of an organic solvent or an acid to the plasma, which denatures and precipitates the proteins.

Experimental Protocol

-

Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) or on ice to prevent degradation of analytes.[1]

-

Aliquoting: Vortex the thawed plasma to ensure homogeneity and transfer 100 µL into a clean microcentrifuge tube.[1]

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing this compound at a known concentration) to the plasma sample.

-

Precipitation: Add 250 µL of cold acetonitrile to the plasma sample.[1] Using a 3:1 or 4:1 ratio of acetonitrile to plasma is common.[2][3]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[1]

-

Centrifugation: Centrifuge the mixture at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for LC-MS/MS analysis.

Quantitative Data Summary (Representative)

| Parameter | Protein Precipitation |

| Recovery | 85-105% |

| Precision (CV%) | < 15% |

| Throughput | High |

| Cost | Low |

| Selectivity | Low |

Experimental Workflow: Protein Precipitation

Caption: Protein Precipitation Workflow.

II. Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. It provides a cleaner extract compared to PPT.

Experimental Protocol

-

Sample Preparation: To 270 µL of serum or plasma in a centrifuge tube, add 30 µL of the analyte solution and 30 µL of the internal standard solution (this compound).[4] Vortex for 5 seconds.[4]

-

Acidification: Add 150 µL of a suitable acid (e.g., formic acid solution) and vortex for another 5 seconds.[4]

-

Extraction: Add 5 mL of an appropriate extraction solvent (e.g., a mixture of dichloromethane, ethyl acetate, and diethyl ether).[4] Methyl tert-butyl ether is also a common choice.[5]

-

Mixing: Vortex the mixture for 40 seconds to facilitate the transfer of the analyte into the organic phase.[4]

-

Phase Separation: Centrifuge the sample at 5,500 rpm for 5 minutes to separate the aqueous and organic layers.[4]

-

Organic Layer Collection: Carefully transfer the organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase for analysis.[4]

Quantitative Data Summary (Representative)

| Parameter | Liquid-Liquid Extraction |

| Recovery | 60-98%[6] |

| Precision (CV%) | < 15%[7] |

| Throughput | Medium |

| Cost | Medium |

| Selectivity | Medium-High |

Experimental Workflow: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

III. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis.

Experimental Protocol

-

Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.[8]

-

SPE Cartridge Conditioning:

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[8]

-

Elution: Elute the analyte of interest with 500 µL of methanol into a clean collection tube.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Quantitative Data Summary (Representative)

| Parameter | Solid-Phase Extraction |

| Recovery | > 90% |

| Precision (CV%) | < 10% |

| Throughput | Medium-High (with automation) |

| Cost | High |

| Selectivity | High |

Experimental Workflow: Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

The choice of sample preparation method for this compound in plasma depends on the specific requirements of the bioanalytical assay. Protein precipitation offers a rapid and cost-effective solution for high-throughput applications. Liquid-liquid extraction provides a cleaner sample with moderate selectivity. Solid-phase extraction delivers the highest level of selectivity and recovery, making it ideal for assays requiring maximum sensitivity and accuracy. The protocols and representative data presented in this application note serve as a guide for developing and implementing a robust sample preparation strategy for the analysis of this compound in plasma.

References